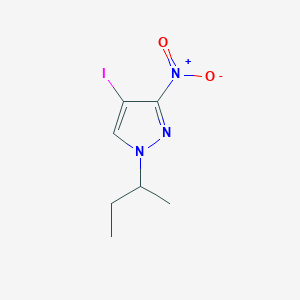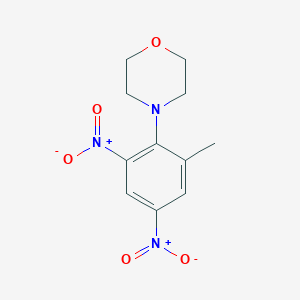
4-(2-Methyl-4,6-dinitrophenyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methyl-4,6-dinitrophenyl)morpholine, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity as a recreational drug due to its euphoric effects. However, this drug has also been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). In
作用机制
4-(2-Methyl-4,6-dinitrophenyl)morpholine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are involved in the reward system and motivation. By increasing the levels of these neurotransmitters, 4-(2-Methyl-4,6-dinitrophenyl)morpholine produces feelings of euphoria, empathy, and sociability.
Biochemical and Physiological Effects:
4-(2-Methyl-4,6-dinitrophenyl)morpholine has several biochemical and physiological effects on the body. It causes an increase in heart rate, blood pressure, body temperature, and respiration rate. It also causes the release of cortisol, a stress hormone, and prolactin, a hormone involved in lactation. Long-term use of 4-(2-Methyl-4,6-dinitrophenyl)morpholine can lead to neurotoxicity, which can cause cognitive impairments and mood disorders.
实验室实验的优点和局限性
4-(2-Methyl-4,6-dinitrophenyl)morpholine has several advantages for lab experiments, particularly in the study of the brain and behavior. It produces consistent effects on neurotransmitter levels and can be used to study the effects of these neurotransmitters on behavior. However, 4-(2-Methyl-4,6-dinitrophenyl)morpholine also has several limitations, particularly in terms of its potential for neurotoxicity. It is also difficult to control the dosage and purity of 4-(2-Methyl-4,6-dinitrophenyl)morpholine, which can lead to inconsistent results.
未来方向
There are several future directions for research on 4-(2-Methyl-4,6-dinitrophenyl)morpholine. One area of research is the development of safer and more effective forms of 4-(2-Methyl-4,6-dinitrophenyl)morpholine-assisted therapy for PTSD. Another area of research is the study of 4-(2-Methyl-4,6-dinitrophenyl)morpholine's effects on the brain and behavior, particularly in terms of its potential for neurotoxicity. Finally, there is a need for more research on the long-term effects of 4-(2-Methyl-4,6-dinitrophenyl)morpholine use, particularly in terms of its potential for cognitive impairments and mood disorders.
Conclusion:
In conclusion, 4-(2-Methyl-4,6-dinitrophenyl)morpholine is a synthetic drug that has gained popularity as a recreational drug due to its euphoric effects. However, it has also been studied for its potential therapeutic applications, particularly in the treatment of PTSD. 4-(2-Methyl-4,6-dinitrophenyl)morpholine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, which produces feelings of euphoria, empathy, and sociability. While 4-(2-Methyl-4,6-dinitrophenyl)morpholine has several advantages for lab experiments, it also has several limitations, particularly in terms of its potential for neurotoxicity. There are several future directions for research on 4-(2-Methyl-4,6-dinitrophenyl)morpholine, including the development of safer and more effective forms of 4-(2-Methyl-4,6-dinitrophenyl)morpholine-assisted therapy for PTSD and the study of 4-(2-Methyl-4,6-dinitrophenyl)morpholine's effects on the brain and behavior.
合成方法
4-(2-Methyl-4,6-dinitrophenyl)morpholine is synthesized from safrole, a natural oil extracted from the sassafras tree. The process involves several steps, including isomerization of safrole to isosafrole, oxidation of isosafrole to MDP2P, and reduction of MDP2P to 4-(2-Methyl-4,6-dinitrophenyl)morpholine. The final product is a white crystalline powder that is typically taken orally or snorted.
科学研究应用
4-(2-Methyl-4,6-dinitrophenyl)morpholine has been studied for its potential therapeutic applications, particularly in the treatment of PTSD. Several clinical trials have shown promising results, with 4-(2-Methyl-4,6-dinitrophenyl)morpholine-assisted therapy showing significant improvements in symptoms of PTSD. 4-(2-Methyl-4,6-dinitrophenyl)morpholine has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
属性
IUPAC Name |
4-(2-methyl-4,6-dinitrophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-8-6-9(13(15)16)7-10(14(17)18)11(8)12-2-4-19-5-3-12/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIJZNOJDWGSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2CCOCC2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-4,6-dinitrophenyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

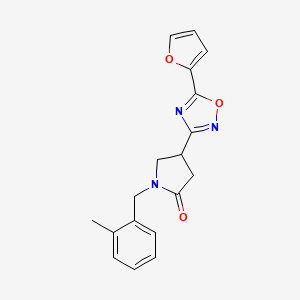
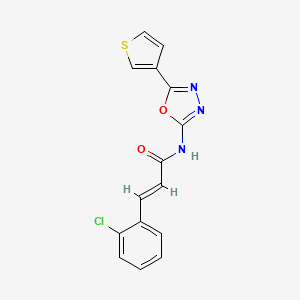
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide](/img/structure/B2454987.png)
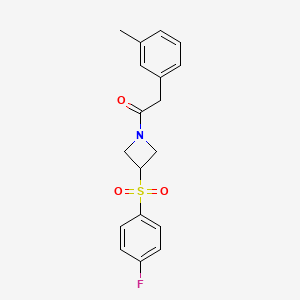
![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2454991.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2454992.png)
![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2454994.png)
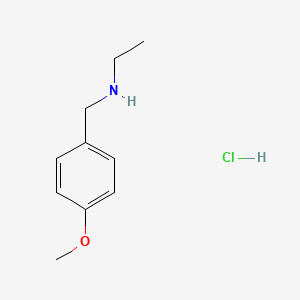
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2454998.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2455001.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-fluorobenzyl)acetamide](/img/structure/B2455003.png)
![5-Bromo-2-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2455005.png)
